2-Cyclopentyl-2-fluoroethan-1-amine hydrochloride 2-Cyclopentyl-2-fluoroethan-1-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 2098113-23-4
VCID: VC2897568
InChI: InChI=1S/C7H14FN.ClH/c8-7(5-9)6-3-1-2-4-6;/h6-7H,1-5,9H2;1H
SMILES: C1CCC(C1)C(CN)F.Cl
Molecular Formula: C7H15ClFN
Molecular Weight: 167.65 g/mol

2-Cyclopentyl-2-fluoroethan-1-amine hydrochloride

CAS No.: 2098113-23-4

Cat. No.: VC2897568

Molecular Formula: C7H15ClFN

Molecular Weight: 167.65 g/mol

* For research use only. Not for human or veterinary use.

2-Cyclopentyl-2-fluoroethan-1-amine hydrochloride - 2098113-23-4

Specification

CAS No. 2098113-23-4
Molecular Formula C7H15ClFN
Molecular Weight 167.65 g/mol
IUPAC Name 2-cyclopentyl-2-fluoroethanamine;hydrochloride
Standard InChI InChI=1S/C7H14FN.ClH/c8-7(5-9)6-3-1-2-4-6;/h6-7H,1-5,9H2;1H
Standard InChI Key PBAGJSNVKLXLJH-UHFFFAOYSA-N
SMILES C1CCC(C1)C(CN)F.Cl
Canonical SMILES C1CCC(C1)C(CN)F.Cl

Introduction

Basic Properties and Structural Characteristics

2-Cyclopentyl-2-fluoroethan-1-amine hydrochloride is a chemical compound with the molecular formula C7H14FN·HCl (also written as C7H15ClFN). It has a molecular weight of 167.65 g/mol and exists as a solid at standard conditions. The compound features a cyclopentyl ring attached to a fluorinated ethylamine group, with the amine functionality protonated and stabilized as a hydrochloride salt.

The structural characteristics of this compound include several key identifiers that aid in its chemical classification and database referencing:

Chemical Identifiers

The compound is registered with specific chemical identifiers that facilitate its recognition in chemical databases and literature:

Identifier TypeValue
CAS Number2098113-23-4
IUPAC Name2-cyclopentyl-2-fluoroethanamine;hydrochloride
InChIInChI=1S/C7H14FN.ClH/c8-7(5-9)6-3-1-2-4-6;/h6-7H,1-5,9H2;1H
InChI KeyPBAGJSNVKLXLJH-UHFFFAOYSA-N
Canonical SMILESC1CCC(C1)C(CN)F.Cl

These identifiers are crucial for unambiguous identification of the compound in chemical databases and research literature.

Structural Features

The molecule possesses several noteworthy structural features that influence its chemical behavior:

  • A cyclopentyl ring providing steric bulk and hydrophobicity

  • A fluorine atom at the α-position to the amine group

  • A primary amine functionality (as hydrochloride salt)

  • Chiral center at the carbon bearing the fluorine atom

These structural elements contribute to the compound's chemical reactivity, solubility profile, and potential biological interactions.

Synthesis Methods and Procedures

The synthesis of 2-Cyclopentyl-2-fluoroethan-1-amine hydrochloride involves specific reaction conditions and precursors to achieve the desired chemical structure. Various synthetic approaches have been developed, with the most common method described below.

General Synthetic Route

The standard synthesis typically follows this general pathway:

  • Reaction of cyclopentylamine with a fluorinated ethyl halide

  • Formation of the amine intermediate

  • Conversion to the hydrochloride salt for stability and purification

This approach provides a straightforward method for preparing the target compound with good yields and purity.

Detailed Synthetic Procedure

The detailed synthesis involves several key steps and conditions:

  • Starting Materials: The synthesis begins with cyclopentylamine and a fluorinated ethyl halide as primary reactants.

  • Reaction Conditions: The reaction is conducted under anhydrous conditions to prevent hydrolysis of reactive intermediates.

  • Solvent System: Tetrahydrofuran (THF) is commonly employed as the reaction solvent due to its ability to dissolve both organic substrates and facilitate the reaction.

  • Catalysis: A base such as potassium carbonate is often used to facilitate the reaction by neutralizing the acid formed during the process.

  • Reaction Parameters: The reaction mixture is typically stirred at room temperature for several hours to ensure complete conversion.

  • Purification: The final product is purified through recrystallization or column chromatography to obtain the pure compound.

This synthetic route provides a reliable method for preparing 2-Cyclopentyl-2-fluoroethan-1-amine hydrochloride with high purity for research and development purposes.

Chemical Reactivity and Transformations

2-Cyclopentyl-2-fluoroethan-1-amine hydrochloride exhibits diverse chemical reactivity patterns, allowing it to participate in various chemical transformations. Understanding these reactions is essential for its application in synthetic chemistry and pharmaceutical development.

Major Reaction Types

The compound can undergo several reaction types due to its functional groups:

Oxidation Reactions

The compound can be oxidized to form corresponding ketones or carboxylic acids using appropriate oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction Reactions

Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into various amine derivatives with modified properties.

Substitution Reactions

The fluorine atom can be replaced through nucleophilic substitution reactions using nucleophiles like sodium azide (NaN3) or thiols (RSH), leading to diverse functional derivatives.

Reaction Products

The chemical transformations of 2-Cyclopentyl-2-fluoroethan-1-amine hydrochloride yield various products that find application in chemical synthesis:

  • Oxidation Products: Cyclopentyl ketone or cyclopentyl carboxylic acid derivatives.

  • Reduction Products: Various modified amine derivatives with altered functional properties.

  • Substitution Products: Compounds where the fluorine atom is replaced by different functional groups, expanding the chemical diversity.

These reaction possibilities make the compound valuable as a versatile building block in chemical synthesis and pharmaceutical research.

Applications in Scientific Research

2-Cyclopentyl-2-fluoroethan-1-amine hydrochloride finds applications across multiple scientific disciplines due to its unique structure and reactivity profile.

Chemical Applications

In the field of chemistry, the compound serves several important functions:

  • Building Block: It functions as a key intermediate in the synthesis of more complex molecules, providing both structural elements and functional handles for further elaboration.

  • Method Development: The compound is used in developing new synthetic methodologies, particularly those involving fluorine chemistry and amine functionalization.

  • Catalyst Development: Research into novel catalytic systems may incorporate this compound as a ligand component or catalyst precursor.

Biological and Pharmaceutical Applications

The biological properties of 2-Cyclopentyl-2-fluoroethan-1-amine hydrochloride make it relevant for pharmaceutical research:

  • Biological Activity: The compound has been investigated for its potential biological activity and interactions with biomolecules.

  • Drug Development: It serves as a precursor in pharmaceutical synthesis, contributing to the development of potential therapeutic agents.

  • Structure-Activity Relationship Studies: The compound aids in understanding how structural modifications affect biological activity, particularly the impact of fluorine substitution.

Industrial Applications

Beyond academic research, the compound has industrial relevance:

  • Specialty Chemicals: It is utilized in the production of specialized chemical products for various applications.

  • Material Science: The compound may contribute to the development of advanced materials with specific properties.

These diverse applications highlight the importance of 2-Cyclopentyl-2-fluoroethan-1-amine hydrochloride in modern chemical research and development.

Comparative Analysis with Structural Analogs

Understanding how 2-Cyclopentyl-2-fluoroethan-1-amine hydrochloride compares to its structural analogs provides valuable insights into structure-property relationships and helps researchers select the most appropriate compound for specific applications.

Halogenated Analogs

The fluorinated compound differs significantly from its chlorinated, brominated, and iodinated counterparts:

AnalogKey DifferencesRelative StabilityRelative Reactivity
2-Cyclopentyl-2-fluoroethan-1-amine HClSmallest halogen; strongest C-X bondHighestLowest in nucleophilic substitutions
2-Cyclopentyl-2-chloroethan-1-amine HClMedium-sized halogenModerateModerate
2-Cyclopentyl-2-bromoethan-1-amine HClLarger halogen; weaker C-X bondLowerHigher
2-Cyclopentyl-2-iodoethan-1-amine HClLargest halogen; weakest C-X bondLowestHighest

The fluorinated derivative stands out due to the unique properties of the carbon-fluorine bond, which is one of the strongest covalent bonds in organic chemistry.

Structural Variations

Beyond halogen substitution, other structural variations include:

  • Ring Size Variation: Comparison with cyclobutyl analog (2-Cyclobutyl-2-fluoroethan-1-amine) shows the effect of ring size on reactivity and stereochemical properties .

  • Functional Group Variation: Related compounds like 2-cyclopentyl-2-fluoroethan-1-ol demonstrate how changing the functional group from amine to alcohol affects chemical behavior and applications .

These comparisons highlight the unique position of 2-Cyclopentyl-2-fluoroethan-1-amine hydrochloride within its chemical family and help guide researchers in selecting the most appropriate compound for specific applications.

Future Research Directions

The unique structural features and reactivity profile of 2-Cyclopentyl-2-fluoroethan-1-amine hydrochloride suggest several promising avenues for future investigation.

Synthetic Applications

Further exploration of this compound as a synthetic building block could yield new methodologies and products:

  • Development of stereoselective synthetic routes to produce enantiomerically pure versions of the compound

  • Investigation of novel coupling reactions that exploit the amine functionality

  • Exploration of fluorine-specific chemistry to create libraries of fluorinated derivatives

These synthetic applications could expand the utility of the compound in medicinal chemistry and materials science.

Biological Investigations

The potential biological activity of 2-Cyclopentyl-2-fluoroethan-1-amine hydrochloride warrants further study:

  • Evaluation of binding affinity to specific biological targets

  • Assessment of pharmacological properties in relevant disease models

  • Examination of structure-activity relationships through systematic modification

These biological investigations could reveal new therapeutic applications or provide insights into fundamental biochemical processes.

Material Science Applications

The unique properties of fluorinated compounds suggest potential applications in materials science:

  • Incorporation into polymeric materials to impart specific properties

  • Utilization in surface chemistry and coatings

  • Development of specialty materials with unique characteristics

The exploration of these research directions would further enhance our understanding and application of 2-Cyclopentyl-2-fluoroethan-1-amine hydrochloride across multiple scientific disciplines.

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